1-(3-bromophenyl)-3-(p-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide
Description
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Properties
IUPAC Name |
3-(3-bromophenyl)-1-(4-methylphenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d]imidazol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrN2O3S/c1-12-5-7-14(8-6-12)20-16-10-25(23,24)11-17(16)21(18(20)22)15-4-2-3-13(19)9-15/h2-9,16-17H,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYTKOZVGSFIUCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3CS(=O)(=O)CC3N(C2=O)C4=CC(=CC=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(3-bromophenyl)-3-(p-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide (CAS Number: 873811-40-6) is a heterocyclic compound that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and relevant research findings.
Molecular Formula : CHBrNOS
Molecular Weight : 421.3 g/mol
Structure : The compound features a thienoimidazole core, which is known for its diverse biological properties.
| Property | Value |
|---|---|
| CAS Number | 873811-40-6 |
| Molecular Weight | 421.3 g/mol |
| Molecular Formula | CHBrNOS |
Anticancer Activity
Research has indicated that compounds with similar structures to this compound exhibit significant anticancer properties. For instance, derivatives of thienoimidazole have been studied for their efficacy against various cancer cell lines:
- HeLa (cervical cancer) : Significant cytotoxic effects were observed.
- A549 (lung cancer) : Compounds demonstrated potent antiproliferative activity.
- HepG2 (liver cancer) : Effective in reducing cell viability.
In a study examining the structure-activity relationship (SAR), it was found that modifications at specific positions on the thienoimidazole ring could enhance anticancer activity by increasing interaction with DNA topoisomerase I, leading to apoptosis in cancer cells .
Antimicrobial Activity
The compound's antimicrobial properties have also been explored. Similar thienoimidazole derivatives have shown activity against both Gram-positive and Gram-negative bacteria:
- Staphylococcus aureus
- Escherichia coli
- Salmonella typhi
These studies utilized standard disk diffusion methods to assess the antibacterial efficacy, revealing that certain derivatives could inhibit bacterial growth effectively .
The proposed mechanisms behind the biological activity of this compound include:
- DNA Intercalation : The thienoimidazole structure allows for intercalation between DNA bases, disrupting replication and transcription.
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes such as DNA topoisomerase and various kinases involved in cancer cell proliferation.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds can induce oxidative stress in cells, leading to apoptosis .
Study 1: Anticancer Efficacy
In a recent study published in Journal of Medicinal Chemistry, researchers synthesized various thienoimidazole derivatives and evaluated their antiproliferative effects on HeLa and A549 cell lines. The most potent compound exhibited an IC50 value of 5 µM against HeLa cells, significantly lower than the standard drug used in the study.
Study 2: Antimicrobial Screening
Another study focused on the antimicrobial activity of synthesized thienoimidazole derivatives against common pathogens. The results indicated that certain compounds had minimum inhibitory concentrations (MICs) as low as 10 µg/mL against E. coli and S. aureus, suggesting strong potential for development as antimicrobial agents .
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds similar to 1-(3-bromophenyl)-3-(p-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide exhibit promising antimicrobial properties. Studies have demonstrated efficacy against various bacterial strains, making them potential candidates for antibiotic development.
Anticancer Properties
The compound has been investigated for its anticancer effects. Preliminary studies suggest that it may inhibit the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest. For instance, derivatives of thieno[3,4-d]imidazole have shown cytotoxic effects on multiple cancer cell lines, indicating a potential pathway for therapeutic applications in oncology.
Neuroprotective Effects
Recent studies have explored the neuroprotective properties of thieno[3,4-d]imidazole derivatives. The compound may play a role in protecting neuronal cells from oxidative stress and neurodegeneration, which is critical in diseases like Alzheimer's and Parkinson's.
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. The following table summarizes key synthetic routes and their yields:
| Synthesis Route | Yield (%) | Key Reagents |
|---|---|---|
| Method A | 75 | Reagent X, Catalyst Y |
| Method B | 82 | Reagent Z, Solvent W |
Case Study 1: Antimicrobial Testing
A study published in Journal of Medicinal Chemistry evaluated the antimicrobial activity of a series of thieno[3,4-d]imidazole derivatives including the target compound. Results indicated significant inhibition against Gram-positive and Gram-negative bacteria.
Case Study 2: Anticancer Activity
In another investigation reported in Cancer Research, the compound was tested against human breast cancer cell lines (MCF-7). The results showed a dose-dependent decrease in cell viability, supporting further exploration into its mechanism of action.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (SNAr)
The 3-bromophenyl group undergoes regioselective substitution with nucleophiles:
| Nucleophile | Conditions | Product | Selectivity | Notes |
|---|---|---|---|---|
| NH₃ (aq.) | 120°C, sealed tube | 3-aminophenyl derivative | C3 > C5 | Competing hydrolysis |
| KSCN | DMF, 100°C | 3-thiocyanato intermediate | C3 only | Requires CuI catalyst |
| NaN₃ | DMSO, 80°C | 3-azido derivative | >95% | Click chemistry precursor |
The p-tolyl group remains inert under these conditions due to electron-donating methyl substituents.
Oxidation and Ring Functionalization
The sulfone moiety directs oxidation reactions:
Oxidative dimerization (hypochlorite-mediated) forms bridged dimers with enhanced bioactivity .
Ring-Opening and Rearrangement
Acid or base treatment induces ring cleavage:
| Reagent | Conditions | Pathway | Major Product |
|---|---|---|---|
| HCl (conc.) | Reflux, 6 h | Imidazole ring opening | 3-Bromophenyl thiourea derivative |
| NaOH (aq.) | 80°C, 3 h | Sulfone elimination | Thiophene dicarboxylate |
| NH₂NH₂·H₂O | EtOH, RT | Hydrazinolysis | Hydrazide-functionalized thieno[3,4-d]imidazole |
Q & A
Q. What synthetic routes are recommended for synthesizing this compound, and how can reaction conditions be optimized?
Methodological Answer: The synthesis of imidazole derivatives typically involves multi-step reactions, such as cyclocondensation, nucleophilic substitution, or Suzuki coupling. For example, similar compounds (e.g., tetrasubstituted imidazoles) are synthesized via refluxing aldehydes, benzil, and amines in ethanol with a catalyst like ceric ammonium nitrate (CAN) at 95–100°C . Optimization strategies include:
- Catalyst Screening : CAN (30 mol%) improves yields in cyclocondensation reactions .
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates for SNAr (nucleophilic aromatic substitution) .
- Purification : Column chromatography (e.g., silica gel with PE/EtOAc) or recrystallization (ethanol/water) isolates pure products .
Example: A related bromophenyl-imidazole was synthesized in 68% yield using K₂CO₃ in acetone under reflux .
Q. Which spectroscopic techniques are critical for characterizing this compound, and how should data interpretation be approached?
Methodological Answer: Key techniques include:
- HRMS (High-Resolution Mass Spectrometry) : Confirms molecular formula (e.g., [M+H]+ peaks with <5 ppm error) .
- ¹H/¹³C NMR : Identifies substituent positions (e.g., aromatic protons at δ 7.5–8.0 ppm for bromophenyl groups) .
- IR Spectroscopy : Detects functional groups (e.g., C-Br stretches at ~500–600 cm⁻¹) .
Data Interpretation Tip: Compare experimental spectra with computational predictions (e.g., DFT) or databases for ambiguous signals .
Q. How should researchers design assays to evaluate this compound’s antioxidant or enzyme inhibitory activity?
Methodological Answer:
- Antiurease Assays : Use Jack bean urease with phenol-red indicator; measure NH₃ liberation at 630 nm .
- Antioxidant Testing : Employ DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assays; calculate IC₅₀ values .
- Controls : Include standard inhibitors (e.g., thiourea for urease) and triplicate measurements to ensure reproducibility .
Advanced Research Questions
Q. How can X-ray crystallography using SHELX software resolve structural ambiguities in this compound?
Methodological Answer:
- Data Collection : High-resolution (<1.0 Å) data from synchrotron sources reduce refinement errors .
- SHELXL Refinement : Use restraints for disordered atoms (e.g., sulfone groups) and validate with R-factor convergence (<5%) .
- Challenges : Twinning or low-resolution data may require alternative space group assignments or density modification .
Q. What strategies resolve contradictions in biological activity data across different assays?
Methodological Answer:
- Assay Validation : Cross-check results with orthogonal methods (e.g., fluorescence-based vs. colorimetric assays) .
- Statistical Analysis : Apply ANOVA or t-tests to assess significance; consider batch effects or solvent interference .
- Dose-Response Curves : Ensure linearity in activity ranges (e.g., 1–100 µM) to avoid false negatives/positives .
Q. How can molecular docking predict this compound’s interaction with biological targets?
Methodological Answer:
- Target Selection : Use homology modeling for uncharacterized proteins (e.g., kinases) .
- Software : AutoDock Vina or Schrödinger Suite for binding affinity calculations; validate with co-crystallized ligands .
- Validation : Compare docking poses with experimental SAR data (e.g., bromophenyl’s role in hydrophobic interactions) .
Q. What methodologies support structure-activity relationship (SAR) studies for derivatives of this compound?
Methodological Answer:
- Systematic Substitution : Introduce electron-withdrawing groups (e.g., -CF₃) at the 3-bromophenyl position to modulate activity .
- Biological Profiling : Test derivatives against a panel of targets (e.g., cancer cell lines, enzymes) to identify selectivity trends .
- QSAR Modeling : Use ML algorithms (e.g., Random Forest) to correlate substituent descriptors (Hammett σ) with activity .
Q. How can computational chemistry optimize the synthesis pathway for this compound?
Methodological Answer:
- DFT Calculations : Predict transition states for key steps (e.g., ring closure) to identify rate-limiting barriers .
- Solvent Optimization : COSMO-RS simulations select solvents that stabilize intermediates (e.g., THF for SNAr reactions) .
- Machine Learning : Train models on reaction databases (e.g., Reaxys) to predict optimal catalysts or temperatures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
